molecular formula C9H8N2O B097921 2-Acetylbenzimidazole CAS No. 18773-95-0

2-Acetylbenzimidazole

Cat. No.: B097921
CAS No.: 18773-95-0
M. Wt: 160.17 g/mol
InChI Key: SZGFVDMKVRMJKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound that is structurally similar to naturally occurring nucleotides . This allows it to interact easily with biopolymers in living systems .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The compound is involved in acid-catalyzed reactions, where it forms intermediate arylamides . These intermediates then undergo dehydration to form benzimidazoles in a thermally enhanced step . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Biochemical Pathways

This compound has been successfully employed as a synthon to obtain various heterocyclic systems such as oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, and others . The reactions can be carried out on various reactive sites of this compound, which are the carbonyl group and the amino group .

Pharmacokinetics

Benzimidazole-based structures are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of this compound is the formation of various heterocyclic compounds. These compounds have shown promise for the convenient synthesis of various heterocyclic compounds . The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved.

Action Environment

The action of this compound is influenced by the environment in which the reactions take place. For instance, the reactions are accelerated in electrostatically charged microdroplets . The extraordinary acidity at the droplet surface plays a crucial role in the reaction mechanism .

Biochemical Analysis

Biochemical Properties

2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to alterations in the metabolism of other compounds, potentially enhancing or inhibiting their biological effects. Additionally, this compound can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . These effects highlight the potential of this compound as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to the activation or repression of specific genes . These molecular interactions contribute to the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall biological activity of this compound. Additionally, its interaction with metabolic enzymes can affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Prednicarbate is synthesized through a series of chemical reactions starting from prednisolone. The synthetic route involves the esterification of prednisolone with ethyl chloroformate and propionic anhydride to form the double-ester derivative . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Prednicarbate undergoes various chemical reactions, including:

    Oxidation: Prednicarbate can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert prednicarbate back to its parent compound, prednisolone, using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different derivatives. .

Scientific Research Applications

Prednicarbate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the behavior of corticosteroids in various chemical reactions.

    Biology: Prednicarbate is used in research to understand the mechanisms of corticosteroid action at the cellular level.

    Medicine: It is extensively studied for its therapeutic effects in treating inflammatory skin conditions and its potential side effects.

    Industry: Prednicarbate is used in the formulation of topical creams and ointments for commercial use

Properties

CAS No.

18773-95-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-(benzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

SZGFVDMKVRMJKE-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=CC=CC=C2N1

Canonical SMILES

CC(=O)N1C=NC2=CC=CC=C21

939-70-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 16.2 g (0.1 mol) 1-(1H-benzimidazol-2-yl)ethanol (synthesised according to as described in A. Katrizky et al. Tetrahedron Assymetry, 8 (1997), 1491) in 200 ml 5% H2SO4 was treated with a solution of 39.6 g (75.5 mmol) potassium dichromate in 40% sulphuric acid. The reaction mixture was stirred at room temperature for 18 hours and neutralised with 190 ml conc. NH4OH. The formed precipitate was filtered, washed with 700 ml water and extracted with 700 ml 96% ethanol. The solvent was evaporated to c.a. 50–80 ml, the formed suspension cooled to −40° C., stirred for 10 min and filtered while cold. The solid was washed with 2×10 ml cold ethanol and dried under reduced pressure. Yield—9.3 g (58.1%). 1H NMR (250 MHz, CDCl3), δ, ppm: 2.84 (s, 3H), 7.38 (m, 2H), 7.56 (d, JHH=7.3 Hz, 1H), 7.89 (d, JHH=7.6 Hz, 1H), 11.08 (br.s 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-acetylbenzimidazole synthesized?

A1: A common synthesis route involves the condensation of o-phenylenediamine with lactic acid under Phillips conditions to yield 2-(α-hydroxyethyl)benzimidazole. Subsequent oxidation using reagents like potassium dichromate (K2Cr2O7) in dilute sulfuric acid (H2SO4) leads to the formation of this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide valuable information regarding functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , , ]

Q4: What are some notable reactions of this compound?

A4: this compound exhibits diverse reactivity, serving as a valuable synthon for various heterocyclic compounds. The carbonyl group readily undergoes condensation reactions with aldehydes to form chalcones, which can be further derivatized into pyrazolines, isoxazolines, and other heterocycles. [, , , , , ] Additionally, the N-1 position can be alkylated or arylated under basic conditions using potassium carbonate (K2CO3), often employing phase-transfer catalysts like polyethylene glycol (PEG-400) for enhanced efficiency. []

Q5: Why is the bromination of this compound noteworthy?

A5: Direct α-bromination of this compound to obtain 2-(α-bromoacetyl)benzimidazole proves challenging due to the compound's unusual resistance. This unexpected behavior necessitates alternative synthetic approaches for accessing the α-bromo derivative, often involving N-alkylation followed by bromination. [, , ]

Q6: What are the key biological activities associated with this compound and its derivatives?

A6: this compound derivatives exhibit a wide range of biological activities, including antifungal, [, , ] antibacterial, [, , ] anthelmintic, [, ] anticancer, [, ] and anti-HIV properties. [] The presence of the benzimidazole core, coupled with strategic structural modifications, contributes to these diverse pharmacological profiles.

Q7: How do structural modifications impact the biological activity of this compound derivatives?

A7: Structure-activity relationship (SAR) studies highlight the significance of substituents on both the benzimidazole ring and the 2-acetyl moiety. For instance, introducing arylpropenone groups at the 2-position of benzimidazole enhances nematicidal activity. [] Similarly, incorporating electron-withdrawing groups like nitro groups can influence both alkylating potential and cytotoxicity against specific cancer cell lines. []

Q8: What are the potential applications of this compound in materials science?

A8: The presence of both nitrogen and oxygen donor atoms within the this compound structure makes it a potential ligand for metal complexation. This property opens avenues for developing metal-organic frameworks (MOFs) and other materials with tailored properties for applications in catalysis, sensing, and gas storage.

Q9: How can computational chemistry aid in the development of novel this compound derivatives?

A10: Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the discovery and optimization of novel this compound derivatives with improved pharmacological profiles. By predicting binding affinities, understanding SAR trends, and elucidating molecular interactions, computational approaches can guide the design of more potent and selective compounds. []

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